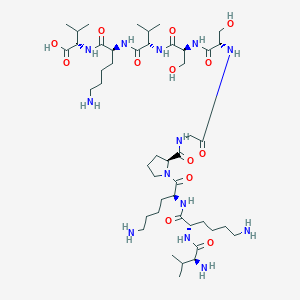
Immunocorticotropin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Immunocorticotropin (ACTH) is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in regulating the body's response to stress, by stimulating the release of cortisol from the adrenal gland. ACTH has also been found to have immunomodulatory effects, which have led to its use in scientific research.
Mécanisme D'action
Immunocorticotropin acts on the adrenal gland to stimulate the production and release of cortisol. It does this by binding to specific receptors on the surface of adrenal cells, which activates a signaling pathway that ultimately leads to the synthesis and release of cortisol. Immunocorticotropin also has direct effects on immune cells, by binding to receptors on the surface of these cells and modulating their activity.
Effets Biochimiques Et Physiologiques
Immunocorticotropin has a range of biochemical and physiological effects, which are primarily mediated through its actions on the HPA axis and immune system. The main effect of Immunocorticotropin is to stimulate the production and release of cortisol, which has a wide range of effects on the body, including regulation of metabolism, immune function, and stress response. Immunocorticotropin also has direct effects on immune cells, by modulating their activity and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Immunocorticotropin has several advantages for use in lab experiments. It is a well-characterized peptide hormone, with a known mechanism of action and a range of established assays for its measurement. It is also relatively stable and easy to store, making it a convenient reagent for use in experiments. However, Immunocorticotropin also has some limitations, including its high cost and the potential for batch-to-batch variation in its activity.
Orientations Futures
There are several potential future directions for research on Immunocorticotropin. One area of interest is the development of novel Immunocorticotropin analogs with improved pharmacokinetic properties and/or enhanced immunomodulatory effects. Another area of interest is the investigation of the role of Immunocorticotropin in other physiological processes, such as inflammation and wound healing. Finally, the use of Immunocorticotropin as a therapeutic agent for immune-related disorders, such as autoimmune diseases and cancer, is an area of active research.
Méthodes De Synthèse
Immunocorticotropin is synthesized in the anterior pituitary gland, by cleavage of the proopiomelanocortin (POMC) precursor protein. The POMC protein is first cleaved into Immunocorticotropin and beta-endorphin, which are then further processed into their mature forms. Synthetic Immunocorticotropin can also be produced through chemical synthesis or recombinant DNA technology.
Applications De Recherche Scientifique
Immunocorticotropin has been extensively used in scientific research, particularly in the fields of endocrinology, immunology, and neuroscience. It has been used to study the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's stress response system. Immunocorticotropin has also been used to investigate the role of cortisol in immune function, and its potential as an immunomodulatory agent.
Propriétés
Numéro CAS |
150035-99-7 |
|---|---|
Nom du produit |
Immunocorticotropin |
Formule moléculaire |
C46H85N13O13 |
Poids moléculaire |
1028.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
Clé InChI |
DFPJZTGPSSEBSP-ADDFTTBFSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
Séquence |
VKKPGSSVKV |
Synonymes |
immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



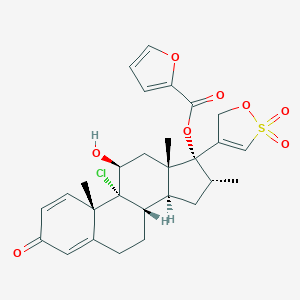
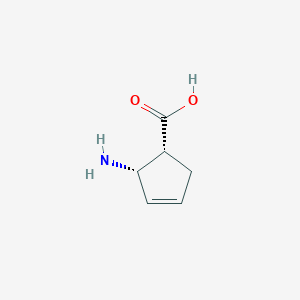
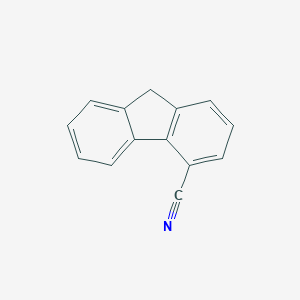
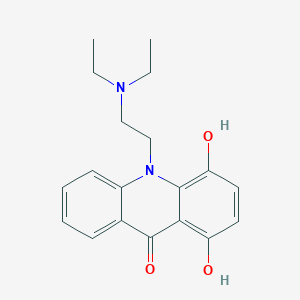
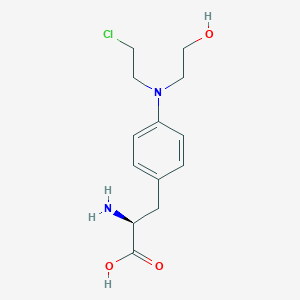
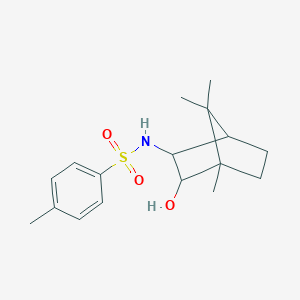
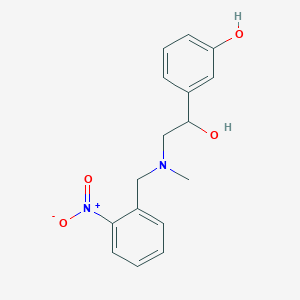
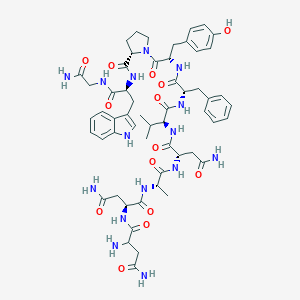
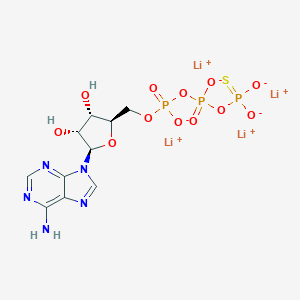
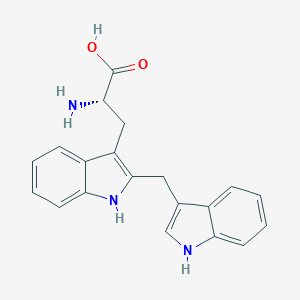
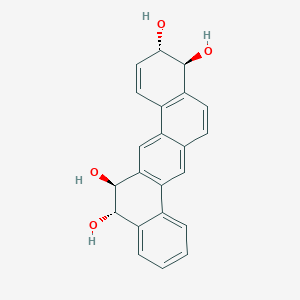

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)